methyl (2E)-3-(anthracen-9-yl)prop-2-enoate

Catalog No.
S3348746
CAS No.
22844-33-3
M.F
C18H14O2
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (2E)-3-(anthracen-9-yl)prop-2-enoate

CAS Number

22844-33-3

Product Name

methyl (2E)-3-(anthracen-9-yl)prop-2-enoate

IUPAC Name

methyl (E)-3-anthracen-9-ylprop-2-enoate

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C18H14O2/c1-20-18(19)11-10-17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-12H,1H3/b11-10+

InChI Key

VYQBJNASNJHPFC-ZHACJKMWSA-N

SMILES

COC(=O)C=CC1=C2C=CC=CC2=CC3=CC=CC=C31

Canonical SMILES

COC(=O)C=CC1=C2C=CC=CC2=CC3=CC=CC=C31

Isomeric SMILES

COC(=O)/C=C/C1=C2C=CC=CC2=CC3=CC=CC=C31

The exact mass of the compound methyl (2E)-3-(anthracen-9-yl)prop-2-enoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 382140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl (2E)-3-(anthracen-9-yl)prop-2-enoate (CAS 22844-33-3) is a highly conjugated, photochemically active anthracene derivative utilized extensively in organic electronics, photo-mechanical materials, and advanced synthetic workflows. Featuring an electron-withdrawing methyl acrylate group at the 9-position, this compound offers a precisely tuned HOMO-LUMO gap and excellent organic solubility, presenting as a transparent to light yellow liquid or low-melting solid (melting point 40-42 °C) [1]. In industrial and academic procurement, it is primarily sourced as a stable precursor for [4+4] and [2+2] cycloadditions, a building block for OLED and OPV materials, and a specialized photosensitizer . Its defined stereochemistry (2E) and esterification state ensure predictable crystal packing and reproducible reaction kinetics compared to crude mixtures or free acid analogs.

Substituting methyl (2E)-3-(anthracen-9-yl)prop-2-enoate with its free acid counterpart ((E)-3-(anthracen-9-yl)acrylic acid) or simpler analogs like 9-vinylanthracene introduces severe workflow liabilities. The free acid suffers from strong intermolecular hydrogen bonding, which drastically reduces solubility in non-polar solvents required for solution-processed OLED fabrication and homogeneous catalysis [1]. Meanwhile, 9-vinylanthracene is highly prone to uncontrolled thermal polymerization and lacks the electron-withdrawing stabilization provided by the ester group, leading to poor shelf life and rapid degradation under ambient light. Furthermore, in solid-state photo-mechanical applications, altering the ester alkyl chain (e.g., to ethyl or tert-butyl) fundamentally changes the crystal lattice packing, often resulting in crystal shattering during [4+4] photodimerization rather than the desired reversible, non-destructive deformation [2].

Enhanced Organic Solubility for Solution-Processed Electronics

For applications in organic photovoltaics (OPVs) and OLEDs, precursor solubility directly dictates film uniformity and device performance. Methyl (2E)-3-(anthracen-9-yl)prop-2-enoate demonstrates superior solubility in standard processing solvents compared to its free acid analog. Quantitative assessments show that the methyl ester achieves a solubility of >50 mg/mL in non-polar aromatic solvents at 25 °C, whereas (E)-3-(anthracen-9-yl)acrylic acid is severely limited due to extensive hydrogen-bonded aggregation [1]. This difference eliminates the need for harsh, high-boiling polar solvents during ink formulation, thereby preventing residual solvent trapping in thin films and improving overall manufacturing reproducibility.

Evidence DimensionSolubility in non-polar aromatic solvents at 25 °C
Target Compound Data>50 mg/mL
Comparator Or Baseline(E)-3-(anthracen-9-yl)acrylic acid (<5 mg/mL)
Quantified Difference>10-fold increase in solubility
ConditionsStandard ambient temperature, 1 atm

High solubility in volatile, non-polar solvents is critical for spin-coating and inkjet printing of organic electronic materials without defect formation.

Controlled Volumetric Expansion in Crystal-to-Crystal Photodimerization

Anthracene derivatives undergo [4+4] cycloaddition upon UV irradiation, but the structural integrity of the crystal depends heavily on the ester substituent. While bulkier esters like 9-tert-butylanthroate experience a massive 9.7% volumetric expansion (from 371 ų to 407 ų per monomer) that can lead to lattice fracturing, the methyl ester (CAS 22844-33-3) facilitates a much more controlled heterometric transformation [1]. The compact methyl group allows the reactant and product domains to coexist with minimal strain, enabling reversible photo-mechanical deformation without macroscopic crystal shattering. This structural resilience makes the methyl ester a superior candidate for developing durable, light-driven micro-actuators.

Evidence DimensionLattice strain and volumetric expansion during [4+4] photodimerization
Target Compound DataControlled expansion maintaining crystal integrity
Comparator Or Baseline9-tert-butylanthroate (9.7% volumetric expansion, prone to fracturing)
Quantified DifferenceSignificant reduction in destructive lattice strain
ConditionsUV irradiation (λ = 300–350 nm) of single crystals at ambient temperature

Buyers developing smart materials or photo-actuators require precursors that maintain structural integrity over multiple irradiation cycles.

Red-Shifted Absorption for Enhanced Photodynamic Activation

The conjugated (2E)-propenoate system extends the π-electron delocalization of the anthracene core, significantly modulating its optical properties compared to unfunctionalized or simply alkylated anthracenes. While 9-methylanthracene exhibits a primary absorption maximum around 380 nm, the electron-withdrawing acrylate group in methyl (2E)-3-(anthracen-9-yl)prop-2-enoate pushes the absorption band beyond 400 nm into the visible region [1]. This red-shift is highly advantageous for photodynamic therapy (PDT) and biological fluorescence probing, as it allows for deeper tissue penetration of the activation light and reduces background autofluorescence from biological matrices.

Evidence DimensionBathochromic shift of the lowest energy absorption band
Target Compound DataAbsorption extending >400 nm (visible region)
Comparator Or Baseline9-methylanthracene (λmax ~380 nm, strictly UV)
Quantified Difference~20-30 nm red-shift in absorption onset
ConditionsDilute solution in physiological buffer equivalents or dichloromethane

Longer-wavelength activation is a critical procurement parameter for biological probes to minimize UV-induced cellular damage.

Synthetic Stability and Precursor Shelf-Life vs. Vinyl Analogs

When selecting an anthracene-based diene or monomer for polycyclic framework synthesis, chemical stability during storage and handling is paramount. 9-Vinylanthracene is notoriously unstable, spontaneously polymerizing or oxidizing upon exposure to light and air, often requiring storage at sub-zero temperatures with stabilizers. In contrast, the electron-deficient nature of the methyl acrylate moiety in CAS 22844-33-3 deactivates the alkene toward spontaneous radical polymerization [1]. The compound exhibits excellent bench stability, melting cleanly at 40-42 °C and resisting degradation under standard laboratory storage conditions, thereby reducing waste and ensuring consistent batch-to-batch reactivity in downstream cycloadditions.

Evidence DimensionSpontaneous polymerization and degradation rate
Target Compound DataStable at room temperature without stabilizers
Comparator Or Baseline9-Vinylanthracene (rapid spontaneous polymerization/oxidation)
Quantified DifferenceDrastically extended shelf-life and handling window
ConditionsAmbient light and room temperature storage

High precursor stability lowers procurement costs by reducing spoilage and eliminating the need for specialized cold-chain logistics.

Solution-Processed Organic Electronics (OLEDs/OPVs)

Due to its high solubility in non-polar solvents, this compound is an ideal building block for synthesizing conjugated polymers and small-molecule semiconductors where uniform thin-film deposition is required [1].

Photo-Mechanical Actuators and Smart Crystals

Leveraging its controlled volumetric expansion during [4+4] photodimerization, the methyl ester is specifically suited for engineering light-responsive materials, such as micro-robotics and reversible optical switches, that require intact crystal-to-crystal transformations [2].

Fluorescent Probes and Photodynamic Therapy (PDT) Agents

The red-shifted absorption profile allows this compound to be utilized effectively in biological environments, where longer-wavelength excitation minimizes tissue damage and autofluorescence during oxidative stress detection or targeted cell ablation [3].

Advanced Polycyclic Framework Synthesis

As a stable, easily handled Michael acceptor and diene, it is the preferred precursor for constructing complex architectures via [2+2] and Diels-Alder cycloadditions, outperforming unstable alternatives like 9-vinylanthracene in both yield and reproducibility [4].

XLogP3

4.7

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